molecular formula C11H7F2N5O2 B11845307 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine

2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B11845307
M. Wt: 279.20 g/mol
InChI Key: MGJHOVPDUBDFTM-UHFFFAOYSA-N
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Description

2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused with a triazoloquinazoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Properties

Molecular Formula

C11H7F2N5O2

Molecular Weight

279.20 g/mol

IUPAC Name

12,12-difluoro-4-methyl-11,13-dioxa-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2,4,7,10(14),15-hexaen-7-amine

InChI

InChI=1S/C11H7F2N5O2/c1-4-15-9-5-2-3-6-8(20-11(12,13)19-6)7(5)16-10(14)18(9)17-4/h2-3H,1H3,(H2,14,16)

InChI Key

MGJHOVPDUBDFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=C(C4=C(C=C3)OC(O4)(F)F)N=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,2,4-triazolo[4,3-c]quinazolines have been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, compounds related to 2,2-difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine demonstrated significant inhibitory activity against topoisomerase II (Topo II), which is a crucial enzyme in DNA replication and repair. The cytotoxicity of these compounds was assessed with IC50 values ranging from 2.44 to 9.43 μM against different cell lines .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects appears to involve intercalation into DNA and inhibition of Topo II activity. The trifluoromethyl moiety enhances binding affinity through increased hydrogen bonding and lipophilicity, facilitating cellular uptake .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological properties. It has been identified as a potential antagonist for certain receptors involved in neurological disorders. The ability to modulate receptor activity suggests applications in treating conditions such as anxiety or depression .

Material Science Applications

Optoelectronic Properties
The structural characteristics of this compound make it suitable for applications in materials science. Research indicates that derivatives can function as effective luminescent components in light-emitting devices due to their photophysical properties . These compounds can be utilized in the design of donor-acceptor small molecules that are essential for developing advanced optical materials.

Photophysical Properties
Triazoloquinazolines have been explored for their strong luminescence characteristics. This luminescence makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer Activity Exhibits cytotoxic effects against cancer cell lines; inhibits Topo II activity
Neuropharmacology Potential receptor antagonist; implications for treating neurological disorders
Optoelectronics Functions as a luminescent component; useful in OLEDs and optical materials

Mechanism of Action

The mechanism of action of 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, which share structural similarities but differ in their substituents and functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties and interaction with various biological targets.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The structural formula can be represented as follows:

C18H15F2N5O2\text{C}_{18}\text{H}_{15}\text{F}_2\text{N}_5\text{O}_2

This compound features a quinazoline core modified with a dioxole and triazole moiety, which enhances its biological activity through improved binding interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit notable anticancer properties. Specifically, the compound has shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Activity Description
Hepatocellular carcinoma (HepG2)6.29Significant cytotoxicity
Colorectal carcinoma (HCT-116)2.44Highly active against this cell line
Mammary gland breast cancer (MCF-7)Not specifiedModerate activity observed
Human prostate cancer (PC3)Not specifiedModerate activity observed

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Topoisomerase II Inhibition : The compound has been identified as an intercalative inhibitor of Topoisomerase II, a crucial enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells .
  • DNA Intercalation : Studies suggest that the compound can intercalate into DNA strands, disrupting normal cellular functions and promoting cytotoxic effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Study on Quinazolines : A study indicated that modifications on the quinazoline structure significantly affect cytotoxicity. For instance, the introduction of trifluoromethyl groups enhanced binding affinity and lipophilicity, leading to increased efficacy against cancer cell lines .
  • Pharmacological Evaluation : Another research effort synthesized various derivatives and assessed their anticancer activity across multiple cell lines. The findings revealed that certain derivatives exhibited higher potency than established chemotherapeutics like doxorubicin .

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